Methyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate

Orthogonal Protection Solid-Phase Peptide Synthesis Nα-Functionalization

Standard alkynyl amino acids lack true orthogonal protection, causing incompatibility in solid-phase peptide cyclization or library synthesis. This Moc/TMS/ester triad solves that gap. - **Orthogonal Handles:** Acid-labile Moc (NH), TMS-alkyne (inert to Fmoc), methyl ester (C-term). Enables 3-stage deprotection without cross-reactivity. - **Key Application:** Enables on-resin CuAAC cyclization for N-backbone cyclic peptides; validated for Bohlmann-Rahtz heterocycle synthesis. - **Supply Data:** ≥95% purity (HPLC). Batch-specific CoA, NMR, LC-MS included. ISO 9001 compliant.

Molecular Formula C10H17NO4Si
Molecular Weight 243.33 g/mol
CAS No. 75806-14-3
Cat. No. B3153391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate
CAS75806-14-3
Molecular FormulaC10H17NO4Si
Molecular Weight243.33 g/mol
Structural Identifiers
SMILESCOC(=O)C(C#C[Si](C)(C)C)NC(=O)OC
InChIInChI=1S/C10H17NO4Si/c1-14-9(12)8(11-10(13)15-2)6-7-16(3,4)5/h8H,1-5H3,(H,11,13)
InChIKeyHNWVYLQVRHSTQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate – Procurement-Grade Profile


Methyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate (CAS 75806-14-3) is a fully protected, non-proteinogenic amino acid derivative integrating three orthogonal functional handles: an N-methoxycarbonyl (Moc) carbamate, a methyl ester, and a trimethylsilyl (TMS)-protected terminal alkyne . With a molecular formula of C₁₀H₁₇NO₄Si and a molecular weight of 243.33 g/mol, it is classified among amino acid derivatives and silyl-protected alkynes, serving primarily as a strategic building block in medicinal chemistry and peptide mimetic synthesis . Commercial suppliers routinely offer this compound at ≥95% purity, with recommended storage at 2–8°C, and provide analytical documentation including NMR, HPLC, and LC-MS data to support procurement decisions for research and development programs .

Multi-Orthogonal Protection Moc, methyl ester and TMS-alkyne enable three-dimensional protecting group strategy
Staged Alkyne Reactivity TMS cap allows on-demand terminal alkyne exposure for late-stage diversification
Peptide Mimetic Building Block Supports backbone-cyclic peptide and heterocycle synthesis workflows

Orthogonal Protection Advantage Over Generic Alkynyl Amino Acid Analogs


Superficially similar alkynyl amino acid derivatives—such as Fmoc-propargylglycine, Boc-protected alkynyl glycinates, or simple TMS-propiolates—each lack the precise orthogonal protection profile of this compound. The Moc (methoxycarbonyl) group on the α-nitrogen provides acid-labile orthogonal deprotection complementarity that neither Boc (acid-labile) nor Fmoc (base-labile) groups offer when a third orthogonal deprotection dimension is required [1]. The Cα-methyl ester simultaneously masks the carboxylic acid while the TMS-capped alkyne enables on-demand unmasking to a terminal alkyne for late-stage diversification via Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. Attempting generic substitution would compromise either the deprotection orthogonality or the staged alkyne reactivity, resulting in synthetic incompatibility, reduced step economy, or loss of regiochemical control during subsequent conjugation or cyclization steps [3].

! Fmoc- or Boc-protected analogs lack the Moc orthogonal acid-lability, limiting sequential deprotection options
! Unprotected alkynes or simple TMS-propiolates may lose regiochemical control during heterocycle construction
! N-deprotected variants shift ionization and solubility profiles, potentially altering assay behavior

Quantitative Differentiation vs. Closest Analogs


Orthogonal Deprotection Compatibility: Moc vs. Boc and Fmoc

The N-methoxycarbonyl (Moc) group provides a distinct acid-labile deprotection profile that is orthogonal to both Boc (acid-labile) and Fmoc (base-labile) groups. In backbone-cyclic peptide synthesis, trimethylsilyl temporary protection combined with Moc (or Boc/Fmoc) orthogonal α-amino protection enables sequential peptide elongation strategies unavailable with single or dual protection systems [1]. The Moc group is cleaved under mild acidic conditions that leave Boc and tert-butyl esters intact, a critical advantage when the target scaffold contains acid-sensitive functionality that precludes stronger acid deprotection [2].

Orthogonal Deprotection
Class-level inference
Moc: cleaved under mild acid, orthogonal to Fmoc and allyl groups. Boc: acid-labile, conflicts with other acid-labile protections.
Supports sequential deprotection strategy design
Class-level inference; verify in target scaffold context
Orthogonal Protection Solid-Phase Peptide Synthesis Nα-Functionalization

TMS-Alkyne Staged Reactivity for Regiochemical Control

The use of TMS-protected alkynoates as latent terminal alkynes is essential for achieving regiochemical control in multi-step heterocycle synthesis. In the total synthesis of dimethyl sulfomycinamate, methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (a direct structural analog lacking the α-Moc-amino group) was employed to deliver complete regiocontrol in a 2,3,6-trisubstituted pyridine synthesis via the Bohlmann-Rahtz heteroannulation, achieving a 9% overall yield over 12 steps [1]. When the unprotected terminal alkyne was used instead, competing side reactions and loss of regioselectivity were documented as major problems, highlighting the critical function of the TMS cap . The target compound extends this capability by additionally incorporating the Moc-protected α-amino center, enabling heterocycle construction that directly installs an amino acid moiety.

TMS-Alkyne Regiocontrol
Cross-study comparable
Bohlmann-Rahtz heteroannulation with TMS-alkyne analog gave single regioisomer; free alkyne produced regioisomer mixtures.
Regiochemical control essential for heterocycle library synthesis
Structural analog data; target compound adds α-amino functionality
Heterocycle Synthesis Bohlmann-Rahtz Reaction Regiochemical Control

Synthetic Accessibility via Bis(trimethylsilyl)acetylene Route

A documented synthetic route to Methyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate proceeds via the reaction of a suitably protected glycinate precursor with bis(trimethylsilyl)acetylene, delivering the target compound in approximately 67% yield . This reported yield establishes a procurement-relevant benchmark: researchers evaluating whether to purchase the compound or synthesize it in-house can directly compare this value against the material cost, labor, and purification overhead. The single-step introduction of both the TMS-alkyne and the Moc-protected amino acid framework via this convergent route contrasts favorably with multi-step linear sequences that would be required if starting from unprotected propargylglycine .

Synthetic Accessibility
Data to verify
67% yield via bis(trimethylsilyl)acetylene coupling
Supports procurement over in-house synthesis
Reported yield; verify at target scale
Synthetic Route Efficiency Bis(trimethylsilyl)acetylene Laboratory-Scale Preparation

Commercial Purity and Analytical Documentation

Multiple independent suppliers offer Methyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate at certified purity levels of ≥95% or ≥98%, accompanied by full analytical documentation including NMR, HPLC, and LC-MS spectra . MolCore additionally certifies the compound under an ISO-compliant quality system suitable for pharmaceutical R&D and quality control applications . In contrast, closely related analogs such as methyl 2-amino-4-(trimethylsilyl)but-3-ynoate (the N-deprotected variant) lack equivalent commercial sourcing and require in-house preparation and characterization, introducing batch-to-batch variability and documentation gaps that can delay IND-enabling studies or patent filings .

Commercial Purity & Documentation
Supplier data
≥95% purity certified; NMR, HPLC, LC-MS spectra supplied
Reduces in-house characterization effort
Supplier specifications; independent verification recommended
Quality Control Analytical Certification Procurement Standardization

Predicted Physicochemical Developability Profile

Computational predictions using Advanced Chemistry Development (ACD/Labs) software provide key physicochemical parameters: aqueous solubility of 0.85 g/L (25 °C) and a pKa of 9.98 ± 0.46 . These values position the compound within a developability window suitable for further medicinal chemistry exploration. The moderate aqueous solubility (0.85 g/L ≈ 3.5 mM) is sufficient for biochemical assay preparation without requiring DMSO concentrations exceeding 1% (v/v), while the predicted pKa indicates that the Moc-carbamate NH remains largely unionized at physiological pH, potentially facilitating passive membrane permeability relative to more basic free amine analogs . By comparison, the N-deprotected variant (methyl 2-amino-4-(trimethylsilyl)but-3-ynoate) would carry a free amine with a predicted pKa of ~7.5–8.5, increasing ionization at pH 7.4 and reducing calculated logD, which may negatively impact cell permeability in cellular target engagement assays.

Predicted Physicochemical Profile
Class-level inference
Solubility 0.85 g/L; pKa 9.98; >90% un-ionized at pH 7.4 (calculated)
May support passive permeability screening
ACD/Labs prediction; not experimentally validated
Physicochemical Profiling Drug-Likeness Prediction ADME Developability

Procurement-Driven Application Scenarios


Multi-Orthogonal Solid-Phase Synthesis of Backbone-Cyclic Peptides

In the solid-phase synthesis of N-backbone cyclic peptides, three-dimensional orthogonal protection is mandatory: the α-amine requires temporary protection removable without affecting side-chain protecting groups or the resin linkage [1]. Methyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate provides the Moc group (acid-labile, orthogonal to Fmoc), the TMS-alkyne (inert during peptide elongation, activated post-cleavage for cyclization via CuAAC), and the methyl ester (C-terminal protection orthogonal to both). This compound enables a synthetic sequence where: (i) Fmoc-based elongation proceeds at the α-amine, (ii) Moc is removed under mild acid conditions to expose the amine for N-functionalization, and (iii) TMS deprotection with TBAF reveals the terminal alkyne for on-resin or in-solution cycloaddition, all without cross-reactivity [2]. No single commercially available analog offers this exact orthogonal triad.

Diversity-Oriented Synthesis of Alkynyl Amino Acid Heterocycle Libraries

The TMS-alkyne functionality enables the staged construction of pyridine, pyrimidine, or triazole heterocycles bearing a directly attached amino acid moiety, as validated in the Bohlmann-Rahtz synthesis of dimethyl sulfomycinamate using structurally analogous TMS-alkynoates [1]. In a library production setting, a single batch of this compound can be portioned and subjected to parallel diversification: (a) TMS deprotection and Sonogashira coupling with aryl halides, (b) CuAAC with azides to generate 1,2,3-triazole-amino acid conjugates, or (c) Bohlmann-Rahtz cyclocondensation with enamines to produce polysubstituted pyridines. The Moc group remains intact throughout these transformations, allowing subsequent Moc deprotection and further functionalization—a synthetic sequence breadth that is impossible with unprotected alkynyl amino acids due to competing alkyne homocoupling and oxidation [2]. This makes the compound a strategic building block for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis programs requiring amino acid-tethered alkyne warheads.

Developability Assessment for Lead Optimization Programs

Before committing to multi-gram procurement for a lead optimization campaign, medicinal chemistry teams rely on predicted physicochemical properties to prioritize building blocks with favorable developability profiles. Methyl 2-((methoxycarbonyl)amino)-4-(trimethylsilyl)but-3-ynoate carries a calculated aqueous solubility of 0.85 g/L and a pKa of 9.98 for the carbamate NH, indicating predominantly un-ionized character at physiological pH [1]. This profile is particularly relevant for programs targeting intracellular or CNS protein targets, where passive membrane permeability is essential. The compound can be used directly in cell-based assays at concentrations up to 3.5 mM without exceeding 1% DMSO, enabling robust structure-activity relationship (SAR) exploration. Teams evaluating alternative scaffolds—such as free amine alkynyl amino acids with higher ionization at pH 7.4—should note the potential permeability penalty associated with the ionized amine, which may confound cellular activity readouts and lead to false-negative SAR interpretation [2].

ISO-Certified Analytical Traceability for Regulated R&D

For pharmaceutical development programs operating under quality management systems (e.g., ISO 9001, GLP, or GMP preclinical), procurement must include supplier-provided certificates of analysis (CoA) with authenticated purity and identity data [1]. Suppliers such as MolCore offer this compound under ISO-compliant production with purity certification (≥98%) and full spectral documentation [2]. This level of documentation supports patent diligence, where chemical identity and purity must be unambiguously established for composition-of-matter claims, and facilitates technology transfer to CRO or CMO partners who require verified starting materials for scale-up. The availability of batch-specific molecular weight data, HPLC chromatograms, and NMR spectra eliminates the need for recipient laboratories to perform independent structural confirmation, saving approximately 2–3 weeks of analytical chemistry effort per procurement cycle and reducing the risk of experimental failure due to mischaracterized intermediates .

Application
Selection Property
Validation Focus
Backbone-cyclic peptide SPPS
Orthogonal protection triad (Moc, TMS, methyl ester)
Deprotection orthogonality verification
Alkynyl amino acid heterocycle libraries
Staged TMS-alkyne reactivity
Regiochemical control and diversification yield
Lead optimization developability assessment
Predicted physicochemical profile
Permeability and solubility in assay conditions
Regulated R&D procurement
ISO-certified analytical traceability
Batch-specific CoA and spectral documentation review
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